2-PyrrolIdin-1-ylmethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVGQZVBLWNGJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428458 |

Source

|

| Record name | 2-(pyrrolidin-1-ylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-98-5 |

Source

|

| Record name | 2-(pyrrolidin-1-ylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Pyrrolidin-1-ylmethylbenzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-Pyrrolidin-1-ylmethylbenzoic acid (CAS 876717-98-5), a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into molecules.[1] Similarly, the benzoic acid moiety is a classic pharmacophore and versatile chemical handle.[2] This document outlines a robust two-step synthetic pathway, beginning with the nucleophilic substitution of a commercially available precursor followed by ester hydrolysis. We provide detailed, field-tested experimental protocols, explain the causality behind methodological choices, and describe a full suite of analytical techniques—including NMR, FT-IR, and Mass Spectrometry—required to validate the structure, purity, and identity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation and validation of this valuable molecular building block.

Introduction: The Strategic Importance of the Pyrrolidine-Benzoic Acid Scaffold

The convergence of a pyrrolidine nucleus and a benzoic acid functional group within a single molecule creates a scaffold with significant potential in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug design, appearing in a wide array of therapeutic agents.[1] Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1]

The benzoic acid group provides a critical anchor point for ionic interactions with protein active sites and serves as a key handle for further chemical modification, such as the formation of amides or esters in prodrug strategies.[2][3] The title compound, this compound, combines these features, making it a highly valuable intermediate for constructing more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[4][5]

This guide presents a scientifically sound and reproducible approach to its synthesis and characterization, emphasizing the rationale behind each procedural step to ensure both success and understanding.

Synthetic Strategy and Methodology

The selected synthetic pathway is a robust two-step process designed for efficiency and scalability. The strategy involves:

-

Nucleophilic Substitution: Reaction of a protected benzoic acid precursor, methyl 2-(bromomethyl)benzoate, with pyrrolidine. The methyl ester acts as a protecting group for the carboxylic acid to prevent unwanted side reactions with the basic pyrrolidine nucleophile.

-

Saponification (Ester Hydrolysis): Removal of the methyl ester protecting group under basic conditions to yield the final carboxylic acid product.

This approach is favored over a one-pot Mannich-type reaction, which can be complicated by the reactivity of the carboxylic acid, leading to lower yields and more complex purification challenges.[6]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 2-Pyrrolidin-1-ylmethylbenzoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Pyrrolidin-1-ylmethylbenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. Recognizing the critical role of fundamental properties such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility in the drug discovery and development pipeline, this document moves beyond a simple recitation of data. It delivers field-proven, step-by-step experimental protocols grounded in established scientific principles. By explaining the causality behind methodological choices, this guide equips researchers, scientists, and drug development professionals with the necessary tools to generate robust, reliable, and reproducible data for this and other novel chemical entities. The narrative emphasizes self-validating systems and is supported by authoritative references, structured data tables, and logical workflow diagrams to ensure both scientific integrity and practical applicability.

Introduction: The Scientific Imperative for Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a hit compound to a viable drug candidate is governed by a complex interplay of biological activity and physicochemical properties. The molecule this compound serves as an exemplary case study. It incorporates two structural motifs of high pharmacological relevance: the pyrrolidine ring and the benzoic acid moiety. The five-membered pyrrolidine ring is a versatile and prevalent scaffold in medicinal chemistry, valued for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of a molecule.[1][2] This structural feature is found in numerous biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties.[2][3]

The ultimate success of such a molecule is not dictated by its target affinity alone. Its ability to be absorbed, distributed, metabolized, and excreted (ADME)—processes fundamentally controlled by its physicochemical nature—is paramount. Properties such as pKa, logP, and solubility are not mere data points; they are critical determinants of a compound's behavior in a biological system. This guide, therefore, provides an in-depth, methodology-focused blueprint for the rigorous characterization of this compound, establishing a foundation for its potential development.

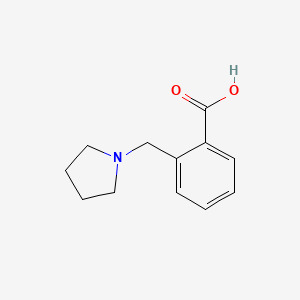

Molecular Identity and Structure

Precise identification is the cornerstone of any chemical analysis. This compound is defined by the covalent linkage of a pyrrolidine ring to a benzoic acid structure via a methylene (-CH2-) bridge at the ortho position.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 876717-98-5; 86809-31-6 | [4][5] |

| Molecular Formula | C₁₂H₁₅NO₂ | Calculated |

| Molecular Weight | 205.25 g/mol | Calculated |

Note: Discrepancies in CAS numbers for novel compounds can exist across different databases. The structure shown is the definitive reference for this guide.

Core Physicochemical Properties: Experimental Determination

The following sections detail the authoritative protocols for measuring the most influential physicochemical properties. The emphasis is on the "gold standard" methods that provide the most reliable and interpretable data for regulatory and developmental decision-making.

Acid Dissociation Constant (pKa): The Key to Ionization

Expertise & Causality: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. For this compound, two ionizable centers are present: the carboxylic acid (acidic) and the pyrrolidine nitrogen (basic). These pKa values govern the compound's charge state in different physiological environments (e.g., stomach at pH ~2, intestine at pH ~6-7.4, blood at pH 7.4), which directly impacts its solubility, membrane permeability, and potential for receptor interaction. Potentiometric titration is the definitive method for pKa determination due to its precision and direct measurement principle.[6]

Experimental Protocol: Potentiometric Titration [7][8]

-

System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurement.

-

Sample Preparation: Prepare a 1 mM solution of this compound. A co-solvent (like methanol or DMSO) may be used if initial solubility is low, but its concentration should be minimized (<1-2%) to reduce its effect on the apparent pKa.

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using 0.15 M potassium chloride (KCl) solution. This is critical as it minimizes fluctuations in the activity coefficients of the ions, ensuring the measured pH changes are due to the titration reaction itself.

-

Titration - Acidic pKa (Carboxylic Acid):

-

Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution by making incremental additions (e.g., 0.05 mL) of a standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Titration - Basic pKa (Pyrrolidine Nitrogen):

-

Take a fresh 20 mL aliquot of the sample solution.

-

First, acidify the solution to a pH of ~1.8-2.0 with 0.1 M hydrochloric acid (HCl) to ensure the pyrrolidine nitrogen is fully protonated.

-

Titrate this acidified solution with the standardized 0.1 M NaOH, recording pH at each increment as described above.

-

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or, more accurately, as the pH at the half-equivalence point on the titration curve.[7]

Visualization: pKa Determination Workflow

Caption: Standard workflow for the shake-flask logD determination.

Aqueous Solubility: The Prerequisite for Absorption

Expertise & Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for predicting in vivo dissolution. [9]The shake-flask method is again the definitive approach, providing a true measure of equilibrium solubility, which is essential for biopharmaceutics classification (BCS). [10] Experimental Protocol: Equilibrium Shake-Flask Solubility 1. Media Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines. [10]2. Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vessels. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved. 3. Equilibration: Place the vessels in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate. The system must be agitated long enough to reach equilibrium. 4. Equilibrium Confirmation: To validate that equilibrium has been reached, collect aliquots at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between sequential time points. 5. Sample Processing: After the final time point, separate the dissolved compound from the excess solid. This is typically done by centrifuging the sample and then filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). 6. Quantification: Immediately after filtration, dilute the sample if necessary to prevent precipitation and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). 7. pH Measurement: Record the final pH of the saturated solution to ensure it did not deviate from the initial buffer pH.

Visualization: Equilibrium Solubility Workflow

Caption: Workflow for determining thermodynamic aqueous solubility.

Summary of Physicochemical Profile and Spectral Characteristics

While experimental determination is paramount, a complete profile includes an understanding of the compound's spectral signature.

Table 2: Summary of Key Physicochemical Parameters & Recommended Methodologies

| Parameter | Significance for Drug Development | Gold-Standard Methodology |

|---|---|---|

| pKa | Governs ionization, solubility, permeability | Potentiometric Titration |

| logD (at pH 7.4) | Predicts membrane permeability and distribution | Shake-Flask Method |

| Aqueous Solubility | Determines dissolution rate and bioavailability | Equilibrium Shake-Flask Method |

Expected Spectral Characteristics:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring, a singlet for the methylene bridge (-CH2-), and multiplets for the non-equivalent protons of the pyrrolidine ring. The chemical shift of the carboxylic acid proton may be broad or not observed depending on the solvent.

-

¹³C NMR: Signals should correspond to the aromatic carbons (with the carboxyl- and methylene-substituted carbons being distinct), the carbonyl carbon of the acid, the methylene bridge carbon, and the carbons of the pyrrolidine ring. [11]* FT-IR: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-H stretches from the aromatic and aliphatic groups, and C-N stretching from the pyrrolidine. [12]

Conclusion

The rigorous and systematic characterization of physicochemical properties is not a perfunctory exercise but a foundational pillar of successful drug development. For this compound, a molecule with a promising pharmacological scaffold, understanding its pKa, logD, and aqueous solubility through the authoritative methods detailed herein is indispensable. The data generated from these protocols provide the critical insights needed for lead optimization, formulation design, and predicting in vivo performance, thereby enabling a data-driven progression from a chemical entity to a potential therapeutic agent.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

-

protocols.io. LogP / LogD shake-flask method . protocols.io. [Link]

-

Lead Sciences. 2-(Pyrrolidin-1-yl)benzoic acid . Lead Sciences. [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa . ULM Website. [Link]

-

S. M. C. Buckenmaier, et al. Development of Methods for the Determination of pKa Values . PMC - NIH. [Link]

-

Lokey Lab, UC Santa Cruz. Shake Flask logK . Lokey Lab Protocols. [Link]

-

E. Bosch et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts . PubMed. [Link]

-

Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value . Chemistry LibreTexts. [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver . WHO Technical Report Series. [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . WHO. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

Creative Bioarray. Aqueous Solubility Assays . Creative Bioarray. [Link]

-

G. D. Li Petri et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules. [Link]

-

A. Poyraz et al. Recent insights about pyrrolidine core skeletons in pharmacology . PMC - PubMed Central. [Link]

-

G. D. Li Petri et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . PubMed. [Link]

-

Z. Kartal. FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes (M = Ni, Cd, Co and Mn) . ResearchGate. [Link]

-

SpectraBase. 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. parchem.com [parchem.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pennwest.edu [pennwest.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one (CAS 86809-31-6): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds and natural products. This technical guide focuses on a specific, yet sparsely documented, member of this family: 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one (CAS 86809-31-6) . While direct literature on this compound is scarce, this document provides a comprehensive overview by leveraging data from structurally analogous compounds. We will explore its core properties, propose detailed synthetic pathways, discuss its chemical reactivity and potential mechanisms of action, and outline promising avenues for its application in drug discovery and development. This guide serves as a foundational resource for researchers aiming to investigate this molecule and the broader class of N-substituted 3-hydroxyisoindolinones.

Introduction to the 3-Hydroxyisoindolinone Core

The 3-hydroxyisoindolin-1-one structure is a versatile synthetic intermediate and a key pharmacophore.[1] This framework is found in natural products like entonalactam C and the commercial diuretic drug chlortalidone.[1] The reactivity of the hydroxyl group at the C-3 position allows for further chemical modifications, making it an attractive starting point for generating diverse molecular libraries. Molecules incorporating the broader isoindolinone core have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] Specifically, the introduction of various substituents on the nitrogen atom can significantly modulate the compound's pharmacological profile, influencing properties like antioxidant potential and cell permeability.[2] This guide will focus on the N-tert-butyl substituted variant, a compound with unique steric and electronic properties that warrant investigation.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 86809-31-6 | Internal |

| IUPAC Name | 2-(tert-butyl)-3-hydroxyisoindolin-1-one | Internal |

| Molecular Formula | C₁₂H₁₅NO₂ | Calculated |

| Molecular Weight | 205.25 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols. | Inferred |

| Canonical SMILES | CC(C)(C)N1C(C(C2=CC=CC=C21)O)=O | Calculated |

Proposed Synthetic Methodologies

The synthesis of 2-tert-Butyl-3-hydroxy-3H-isoindol-1-one has not been explicitly detailed in peer-reviewed journals. However, established methods for creating analogous structures provide a robust blueprint for its preparation. Two primary retrosynthetic approaches are proposed below.

Route A: Ortho-Metalation and Formylation of N-tert-butylbenzamide

This approach is based on the well-established ortho-directed metalation of N-substituted benzamides, followed by quenching with an electrophile to construct the heterocyclic ring. This method offers high regioselectivity.

Methodology:

-

Preparation of N-tert-butylbenzamide: React benzoyl chloride with tert-butylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature.

-

Ortho-Lithiation: Dissolve N-tert-butylbenzamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Add a strong lithium base, such as sec-butyllithium (s-BuLi), dropwise to the solution. The bulky tert-butyl group on the nitrogen directs the deprotonation to the ortho position of the aromatic ring.

-

Formylation: After stirring for 1-2 hours at low temperature, add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The DMF will act as a formylating agent.

-

Cyclization and Workup: Allow the reaction to slowly warm to room temperature. The intermediate aldehyde will be in equilibrium with the cyclic hemiaminal, which is the desired 3-hydroxyisoindolinone product. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality: The use of a strong, sterically hindered base like s-BuLi is crucial for efficient and regioselective deprotonation at the ortho-position, which is activated by the amide directing group. DMF is an effective one-carbon electrophile for this transformation. The final intramolecular cyclization is a spontaneous process driven by the proximity of the newly introduced aldehyde and the amide nitrogen.

Caption: Workflow for Synthesis Route A.

Route B: Amine Addition to an Alkylidenephthalide

This method involves the reaction of a primary amine with a 3-alkylidenephthalide, which proceeds via a Michael addition followed by intramolecular cyclization. This route has been shown to be effective under ultrasonic irradiation for various amines.[1]

Important Caveat: One study noted that this reaction failed when using tert-butylamine, presumably due to its significant steric hindrance preventing the initial nucleophilic attack.[1] Therefore, this route may require significant optimization or might not be viable for this specific target.

Methodology:

-

Starting Material: (Z)-3-Benzylideneisobenzofuran-1(3H)-one (a type of alkylidenephthalide) is a common starting material.

-

Reaction Setup: Dissolve the alkylidenephthalide in a suitable solvent such as isopropanol.

-

Amine Addition: Add an excess of tert-butylamine to the solution.

-

Reaction Conditions: The mixture can be heated or subjected to ultrasonic irradiation to promote the reaction. A study using ultrasound conducted the reaction at 50 °C for 30 minutes.[1]

-

Workup and Purification: After the reaction is complete, partition the mixture between ethyl acetate and water. The organic layer is then dried and concentrated. Purification is typically achieved via column chromatography.

Causality: The reaction is initiated by the nucleophilic attack of the amine on the exocyclic double bond of the phthalide. This opens the lactone ring, and the resulting intermediate undergoes a subsequent intramolecular cyclization to form the five-membered isoindolinone ring. The steric bulk of the tert-butyl group is the primary barrier to this reaction's success.

Caption: Workflow for Synthesis Route B.

Chemical Reactivity and Potential Mechanism of Action

Reactivity at the C-3 Position

The 3-hydroxy group is the primary site of reactivity. Under acidic conditions, this hydroxyl group can be protonated and eliminated as a water molecule.[4] This elimination is facilitated by the adjacent nitrogen atom, leading to the formation of a highly reactive and electrophilic N-acyliminium ion (also referred to as an N-acyl ketimine) intermediate.[4] This intermediate can then be trapped by various nucleophiles or undergo elimination to form an enamide, making the 3-hydroxyisoindolinone a valuable synthon for creating more complex molecules.[4]

Sources

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 4. bib.irb.hr:8443 [bib.irb.hr:8443]

The Emerging Therapeutic Potential of Pyrrolidine-Containing Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The unique structural amalgamation of the pyrrolidine ring and a benzoic acid moiety has given rise to a promising class of compounds with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrrolidine-containing benzoic acids. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, elucidating the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to guide future research and development in this exciting area of medicinal chemistry.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold" due to its unique three-dimensional structure, which allows for the efficient exploration of pharmacophore space.[1][2] This five-membered saturated nitrogen heterocycle is a cornerstone in a multitude of FDA-approved drugs, where its conformational flexibility and stereochemical potential are pivotal for target interaction.[2][3] The pyrrolidine nucleus can be strategically modified to influence a compound's physicochemical properties, such as solubility and basicity, thereby enhancing its pharmacokinetic profile.[1]

Similarly, the benzoic acid scaffold is a well-established pharmacophore present in a wide array of biologically active compounds.[4] The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[4] The aromatic ring of benzoic acid provides a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to modulate biological activity.[4][5]

The conjugation of these two powerful moieties creates a synergistic molecular architecture with the potential for novel and enhanced biological activities. This guide will explore the significant therapeutic promise of these hybrid molecules.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Pyrrolidine-containing benzoic acids have emerged as a compelling class of compounds in oncology research, demonstrating potent antiproliferative and antiangiogenic activities.

Mechanism of Action: A Multi-pronged Attack on Cancer

The anticancer effects of these compounds are often multifaceted, targeting key pathways involved in tumor growth and survival.

-

Inhibition of Angiogenesis: A crucial strategy in cancer therapy is to cut off the tumor's blood supply, a process known as angiogenesis. Certain N-sulfonyl pyrrolidine-2-carboxylic acid analogues have been designed as bioisosteres of a major metabolite of thalidomide, a known antiangiogenic agent.[4][6] These compounds have been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), indicating their potential to disrupt the formation of new blood vessels that feed tumors.[6] The primary molecular target for some of these compounds is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7]

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade this process. Pyrrolidine-containing benzoic acid derivatives have been shown to induce apoptosis in cancer cell lines.[7] Flow cytometry analyses have revealed that these compounds can arrest the cell cycle at the G2/M and Pre-G1 phases, ultimately leading to cell death.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these molecules is highly dependent on their substitution patterns. For a series of N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogs, the nature of the substituent on the phenyl ring plays a critical role in their cytotoxic activity against multiple myeloma cell lines.[6]

Quantitative Data: Anticancer Activity

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| N-(4-ethoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogs | RPMI 8226 (Multiple Myeloma) | 2.28 - 3.89 | [4] |

| N-sulfonylpiperidine derivatives | HCT-116 (Colorectal Carcinoma) | 3.94 | [7] |

| N-sulfonylpiperidine derivatives | HepG-2 (Hepatocellular Carcinoma) | 3.76 | [7] |

| N-sulfonylpiperidine derivatives | MCF-7 (Breast Cancer) | 4.43 | [7] |

| Pyrrolidinone-hydrazone derivatives | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [8] |

| Pyrrolidinone-hydrazone derivatives | IGR39 (Melanoma) | 2.5 - 20.2 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the in vitro anticancer activity of novel pyrrolidine-containing benzoic acid derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

-

Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyrrolidine-containing benzoic acids have demonstrated significant potential as anti-inflammatory agents.

Mechanism of Action: Targeting Key Inflammatory Mediators

These compounds exert their anti-inflammatory effects through various mechanisms, including:

-

VLA-4 Antagonism: Very Late Antigen-4 (VLA-4) is an integrin that plays a critical role in the trafficking of leukocytes to sites of inflammation.[11][12] Antagonists of VLA-4 can prevent this migration, thereby reducing the inflammatory response. A series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent and orally active VLA-4 antagonists, showing efficacy in a murine asthma model.[1][13][14]

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[15][16][17][18] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[15] Certain (3-benzoyl-4,5-dioxo-2-phenyl-pyrrolidin-1-yl)acetic acid ethyl ester derivatives have shown good anti-inflammatory activities, comparable to reference drugs like diclofenac.[19] Molecular docking studies suggest that these compounds can bind effectively to the active site of the COX-2 enzyme.[20]

-

NAAA Inhibition: N-acylethanolamine acid amidase (NAAA) is an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[21] By inhibiting NAAA, pyrrolidine amide derivatives can increase the levels of PEA, leading to an anti-inflammatory effect.[21]

Structure-Activity Relationship (SAR) Insights

For 4-(pyrrolidinyl)methoxybenzoic acid derivatives acting as VLA-4 antagonists, optimization of the diphenyl urea moiety led to potent compounds.[14] In the case of NAAA inhibitors, small lipophilic 3-phenyl substituents on the pyrrolidine amide were found to be preferable for optimal potency.[21]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | IC50 | In Vivo Model | % Inhibition | Reference |

| 4-(Pyrrolidinyl)methoxybenzoic acid derivative (15e) | VLA-4 | 1.6 nM | Murine asthma | Efficacy at 30 mg/kg (oral) | [1][13] |

| Pyridazine derivative (6b) | COX-2 | 0.18 µM | Carrageenan-induced paw edema | Comparable to celecoxib | [20] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[1][22]

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[1][19] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds and a reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrrolidine-containing benzoic acid derivative.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]

-

Drug Administration: Administer the test compounds and the reference drug orally via gavage one hour before the carrageenan injection.[1]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[1][23]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Pyrrolidine-containing benzoic acids have shown promise in this area.[13][24]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial activity of these compounds can be attributed to mechanisms such as:

-

Enzyme Inhibition: Pyrrolidine carboxamides have been identified as a novel class of inhibitors of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[25] InhA is a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][26][27][28][29] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.

Structure-Activity Relationship (SAR) Insights

For pyrrolidine carboxamide inhibitors of InhA, the introduction of appropriate hydrophobic moieties as phenyl ring replacements can lead to compounds with improved potency.[25]

Quantitative Data: Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b) | Staphylococcus aureus | 15.6 | [5] |

| Pyrrolidine dithiocarbamate | Porphyromonas gingivalis | Varies | [30] |

Experimental Protocol: Agar Well Diffusion Assay

This is a widely used method for the preliminary screening of the antimicrobial activity of new compounds.

Objective: To qualitatively assess the antimicrobial activity of test compounds.

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile cotton swabs

-

Sterile cork borer

-

Test compounds dissolved in a suitable solvent

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a nutrient agar plate using a sterile cotton swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

-

Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Synthesis Strategies

The synthesis of pyrrolidine-containing benzoic acids can be achieved through various synthetic routes. A common approach involves the coupling of a pre-formed pyrrolidine ring with a benzoic acid derivative.

General Synthesis of 4-(Pyrrolidin-1-yl)benzoic acid

A straightforward method for the synthesis of 4-(pyrrolidin-1-yl)benzoic acid involves the nucleophilic aromatic substitution of 4-fluorobenzoic acid with pyrrolidine.

Reaction Scheme:

Experimental Procedure: A mixture of 4-fluorobenzoic acid, pyrrolidine, and a base such as potassium carbonate in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by acidification, followed by filtration or extraction. The crude product is then purified by recrystallization.

Visualization of Key Concepts

Experimental Workflow for Drug Discovery

Caption: A generalized workflow for the discovery and development of pyrrolidine-containing benzoic acid derivatives.

VLA-4 Mediated Leukocyte Extravasation

Caption: Inhibition of VLA-4 mediated leukocyte migration to inflamed tissue by a pyrrolidine-containing benzoic acid antagonist.

Conclusion and Future Directions

The amalgamation of the pyrrolidine ring and the benzoic acid scaffold has yielded a class of molecules with significant and diverse biological activities. The evidence presented in this guide underscores their potential as anticancer, anti-inflammatory, and antimicrobial agents. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the optimization of their pharmacological properties.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways will facilitate the rational design of more potent and selective compounds.

-

Expanding structure-activity relationship studies: Systematic modifications of both the pyrrolidine and benzoic acid moieties will help to identify the key structural features required for optimal activity and selectivity for different therapeutic targets.

-

In vivo efficacy and safety profiling: Promising lead compounds should be advanced to more comprehensive in vivo studies to evaluate their therapeutic efficacy, pharmacokinetic profiles, and toxicological properties.

The continued exploration of pyrrolidine-containing benzoic acids holds great promise for the development of novel therapeutics to address unmet medical needs in oncology, inflammation, and infectious diseases.

References

-

Chiba, J., Iimura, S., Yoneda, Y., Sugimoto, Y., Horiuchi, T., Muro, F., Ochiai, Y., Ogasawara, T., Tsubokawa, M., Iigou, Y., Takayama, G., Taira, T., Takata, Y., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]

-

Request PDF. (n.d.). Design, Synthesis, Molecular Docking and in vitro Evaluation of N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic Acid Analogues as Antiangiogenic and Anticancer Agents on Multiple Myeloma. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Anti‐Inflammatory and Analgesic Activities of Newly Synthesized Chiral Peptide Derivatives Using (3‐Benzoyl‐ 4,5‐dioxo‐2‐phenyl‐pyrrolidin‐1‐yl)acetic Acid Ethylester as Starting Material. Retrieved January 17, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 17, 2026, from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). A mechanism of drug action revealed by structural studies of enoyl reductase. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Rational design of potent and selective VLA-4 inhibitors and their utility in the treatment of asthma. Retrieved January 17, 2026, from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of enoyl-ACP reductase inhibitors. A) The mechanism of.... Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved January 17, 2026, from [Link]

-

Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 794. [Link]

-

Bio-protocol. (n.d.). Carrageenan paw edema. Retrieved January 17, 2026, from [Link]

-

PubMed. (1999). Structural basis and mechanism of enoyl reductase inhibition by triclosan. Retrieved January 17, 2026, from [Link]

- Narayana Babu, M., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-908.

-

National Institutes of Health. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved January 17, 2026, from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 17, 2026, from [https://iris.unipa.it/retrieve/handle/10447/512968/1073747/ Raimondi_et_al-2021-Pharmaceuticals.pdf]([Link] Raimondi_et_al-2021-Pharmaceuticals.pdf)

-

PubMed. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Retrieved January 17, 2026, from [Link]

-

PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved January 17, 2026, from [Link]

-

PubMed. (1998). Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents. Retrieved January 17, 2026, from [Link]

-

PubMed. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Retrieved January 17, 2026, from [Link]

-

PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved January 17, 2026, from [Link]

-

PubMed. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). The discovery of VLA-4 antagonists. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Antibacterial activity of pyrrolidine dithiocarbamate. Retrieved January 17, 2026, from [Link]

-

PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Retrieved January 17, 2026, from [Link]

-

PubMed. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Retrieved January 17, 2026, from [Link]

-

PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived.... Retrieved January 17, 2026, from [Link]

-

Request PDF. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved January 17, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(PYRROLIDIN-1-YL)BENZOIC ACID | CAS 22090-27-3. Retrieved January 17, 2026, from [Link]

-

OUCI. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur…. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved January 17, 2026, from [Link]

-

PubMed. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved January 17, 2026, from [Link]

-

PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibitory activity of compounds synthesized and selectiv- ity against COX-2 over COX-1. Retrieved January 17, 2026, from [Link]

-

Request PDF. (n.d.). COX-1 and COX-2 inhibitors. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as a Potent, Orally Active VLA4 Antagonist. Retrieved January 17, 2026, from [Link]

-

MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). VLA-4 antagonists: potent inhibitors of lymphocyte migration. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic approaches to asthma based on VLA-4 integrin and its counter receptors | Semantic Scholar [semanticscholar.org]

- 3. Structural basis and mechanism of enoyl reductase inhibition by triclosan. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Rational design of potent and selective VLA-4 inhibitors and their utility in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Therapeutic approaches to asthma based on VLA-4 integrin and its counter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. inotiv.com [inotiv.com]

- 24. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. A mechanism of drug action revealed by structural studies of enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Structural basis and mechanism of enoyl reductase inhibition by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Pyrrolidin-1-ylmethylbenzoic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Pyrrolidin-1-ylmethylbenzoic acid, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such compounds is paramount for ensuring purity, understanding conformation, and predicting reactivity. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data based on established principles but also the rationale behind the experimental methodologies for acquiring such data.

Introduction to the Spectroscopic Characterization

This compound is a bifunctional molecule incorporating a saturated heterocyclic pyrrolidine ring linked via a methylene bridge to an aromatic benzoic acid moiety. This unique combination of a basic tertiary amine and an acidic carboxylic acid suggests interesting chemical and pharmacological properties. Accurate characterization is the bedrock of any scientific investigation, and for a molecule of this nature, a multi-technique spectroscopic approach is essential. Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the carbon-hydrogen framework, Infrared (IR) spectroscopy will identify key functional groups, and Mass Spectrometry (MS) will confirm the molecular weight and provide insights into the fragmentation patterns.

This guide will present a detailed, predicted spectroscopic profile of this compound, substantiated by data from analogous structures and foundational spectroscopic principles. Furthermore, it will outline robust, self-validating experimental protocols for acquiring this data, ensuring reproducibility and reliability in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular connectivity can be assembled.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene bridge protons, and the pyrrolidine ring protons. The acidic proton of the carboxylic acid is also a key feature, though its chemical shift can be highly variable.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (H-6) | ~8.0 | Doublet of Doublets | 1H |

| Aromatic (H-3, H-4, H-5) | 7.2 - 7.6 | Multiplet | 3H |

| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |

| Pyrrolidine (α-CH₂) | ~2.6 | Multiplet | 4H |

| Pyrrolidine (β-CH₂) | ~1.8 | Multiplet | 4H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on the electronic environment of each proton. The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a downfield shift.[1][2] The aromatic protons are in the typical aromatic region, with the proton ortho to the electron-withdrawing carboxylic acid group (H-6) expected to be the most deshielded. The methylene bridge protons are adjacent to the nitrogen of the pyrrolidine ring and the aromatic ring, placing them in the range of 3.5-4.0 ppm. The protons on the pyrrolidine ring will appear as multiplets due to complex spin-spin coupling with each other. The α-protons, being directly attached to the nitrogen, will be more deshielded than the β-protons.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 175 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-2) | ~132 |

| Aromatic (C-6) | ~130 |

| Aromatic (C-3, C-4, C-5) | 125 - 129 |

| Methylene (-CH₂-) | 55 - 60 |

| Pyrrolidine (α-C) | 50 - 55 |

| Pyrrolidine (β-C) | 20 - 25 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear significantly downfield.[3] The aromatic carbons will have distinct chemical shifts, with the carbon attached to the carboxylic acid (C-1) and the carbon attached to the methylene group (C-2) being quaternary and often showing lower intensity. The chemical shifts of the other aromatic carbons are influenced by the position of the substituents.[4][5] The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. The pyrrolidine carbons show typical shifts for a saturated heterocycle, with the carbons directly bonded to the nitrogen (α-carbons) appearing further downfield than the β-carbons.[6][7]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR analysis involves careful sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound has both acidic and basic moieties).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the structure.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 219 | [M]⁺ | Molecular Ion |

| 202 | [M - OH]⁺ | Loss of hydroxyl radical |

| 174 | [M - COOH]⁺ | Loss of carboxyl group |

| 148 | [M - C₄H₈N]⁺ | Cleavage of the pyrrolidine ring |

| 122 | [C₇H₆O₂]⁺ | Benzoic acid fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 70 | [C₄H₈N]⁺ | Pyrrolidin-1-yl-methyl cation |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 219 will confirm the molecular weight of the compound. A common fragmentation pathway for benzoic acid derivatives is the loss of the hydroxyl group (-17 amu) or the entire carboxylic acid group (-45 amu). [8][9]Another likely fragmentation is the cleavage of the C-N bond between the methylene bridge and the pyrrolidine ring, due to the stability of the resulting benzyl-type cation. [10][11][12][13][14]This would lead to a fragment at m/z 148. The formation of the tropylium ion (m/z 91) is a common rearrangement for benzyl-containing compounds. The phenyl cation (m/z 77) is also a characteristic fragment of benzene derivatives. [8]The fragment at m/z 70 would correspond to the pyrrolidin-1-yl-methyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

For a volatile compound like this compound (or its ester derivative for better volatility), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

GC-MS Instrument Setup:

-

GC:

-

Install an appropriate capillary column (e.g., HP-5MS).

-

Set a suitable temperature program for the oven to ensure separation from any impurities.

-

Set the injector temperature and use a suitable carrier gas (e.g., helium).

-

-

MS:

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the column and then enter the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting components.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

-

Compare the fragmentation pattern with the predicted pathways to confirm the structure.

-

Diagram of the Mass Spectrometry Experimental Workflow:

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, based on established chemical principles and comparison with related structures, offers a reliable benchmark for experimental verification. The detailed protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any research or development program. By understanding the causality behind the spectroscopic signatures and the experimental choices, researchers can confidently characterize this and other novel chemical entities.

References

- Zarghi, A., & Shafaati, A. (2016). A review on the chemistry and pharmacology of 2-substituted benzoic acids. Iranian Journal of Pharmaceutical Research, 15(4), 645–670.

- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.

- Cole, R. B. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?.

- PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines.

- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?.

- Doc Brown's Chemistry. (2025, November 8).

- BenchChem. (n.d.). In-Depth Technical Guide: Mass Spectrometry of N-benzyl-3-nitrothiophen-2-amine.

- R Discovery. (2010, June 29).

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.

- The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ....

- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines.

- ResearchGate. (2020, April 6). (PDF)

- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.

- ResearchGate. (n.d.). (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.

- Chemistry LibreTexts. (2023, August 29).

- CORE. (n.d.). Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha.

- University of Cambridge. (n.d.). 1H NMR Spectroscopy.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Semantic Scholar. (n.d.).

- University of California, Irvine. (n.d.).

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum.

- SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- Science Ready. (n.d.).

- Chemguide. (n.d.).

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. rsc.org [rsc.org]

- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. homework.study.com [homework.study.com]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Discovery and history of N-substituted benzoic acid compounds

An In-Depth Technical Guide to the Discovery and History of N-Substituted Benzoic Acid Compounds

Authored by Gemini, Senior Application Scientist

N-substituted benzoic acid derivatives, particularly the N-arylanthranilic acids known as fenamates, represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive exploration of their journey from the initial discovery of their core chemical scaffolds to their establishment as clinically significant therapeutic agents. We will delve into the historical context that spurred their creation, the seminal scientific breakthroughs that elucidated their mechanism of action, the critical structure-activity relationship studies that optimized their potency, and the synthetic methodologies that enabled their production. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, technical understanding of this vital class of compounds.

The Genesis: From Natural Dyes to a Privileged Scaffold

The story of N-substituted benzoic acids does not begin in a pharmaceutical lab, but with the historical investigation of natural products. The journey to this important class of molecules is rooted in the discovery of its two key components: benzoic acid and anthranilic acid.

Benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin, a resin from Styrax trees.[1] However, it was the isolation and characterization of anthranilic acid (2-aminobenzoic acid) that proved pivotal. In 1841, Carl Julius Fritzsche, while studying the degradation products of the popular indigo dye, successfully isolated this amino acid.[2] This discovery provided chemists with a versatile, inexpensive, and readily available bifunctional molecule, possessing both a carboxylic acid and an amino group on a benzene ring.[3][4] This unique structure made anthranilic acid an ideal starting material for the synthesis of a wide array of more complex molecules, particularly benzofused heterocycles.[3][5]

The stage was set by the immense success of the first synthetically produced NSAID, aspirin (acetylsalicylic acid), which was introduced by Bayer in 1897.[6][7][8] Aspirin's efficacy in treating pain, fever, and inflammation triggered a decades-long search by the pharmaceutical industry for novel organic acids with improved properties.[6][9]

A New Class of Analgesics: The Rise of the Fenamates

The breakthrough for N-substituted benzoic acids came in the 1960s from the laboratories of Parke-Davis. A team led by scientist Claude Winder, seeking structural analogs of salicylic acid, systematically synthesized and evaluated a series of N-arylanthranilic acids.[10] This research culminated in the discovery of a new class of NSAIDs, which they named the "fenamates" .[2][11]

The pioneering compounds from this work were:

These compounds demonstrated potent analgesic, anti-inflammatory, and antipyretic properties, validating N-phenylanthranilic acid as a core pharmacophore for NSAID activity.[10][14] Mefenamic acid was brought to market by Parke-Davis as Ponstel and quickly became a widely used treatment for mild to moderate pain.[12]

| Compound | Year Discovered | Key Structural Feature |

| Mefenamic Acid | 1961 | N-(2,3-dimethylphenyl) substitution |

| Flufenamic Acid | 1963 | N-(3-trifluoromethylphenyl) substitution |

| Meclofenamic Acid | 1964 | N-(2,6-dichloro-3-methylphenyl) substitution |

Elucidating the Mechanism of Action: The Cyclooxygenase (COX) Pathway

For years after their introduction, the precise molecular mechanism behind how fenamates and other NSAIDs worked remained a mystery.[7][15] The critical insight came in 1971 from the work of Sir John Vane, who demonstrated that aspirin and related drugs exert their effects by inhibiting the biosynthesis of prostaglandins.[8][9][15] Prostaglandins are lipid compounds that act as signaling molecules in inflammation, pain, and fever.

Further research in the late 1980s and early 1990s refined this understanding with the discovery of two distinct isoforms of the key enzyme responsible for prostaglandin synthesis: cyclooxygenase (COX) .[6][8]

-

COX-1: A constitutively expressed enzyme involved in baseline physiological functions, such as protecting the gastrointestinal mucosa and maintaining platelet aggregation.[6][15]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and fever.[6][15]